An In-depth Technical Guide to the Physicochemical and Biopharmaceutical Distinctions Between Diclofenac Free Acid and its Sodium Salt
An In-depth Technical Guide to the Physicochemical and Biopharmaceutical Distinctions Between Diclofenac Free Acid and its Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, the selection of a drug's physical form is a critical decision that profoundly influences its solubility, stability, and bioavailability. This guide provides a detailed technical comparison between the free acid form of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and its widely used sodium salt. Initially, this document clarifies a common point of confusion regarding Chemical Abstracts Service (CAS) numbers, establishing the correct identifiers for the compounds . The core of this guide delves into the fundamental physicochemical differences driven by the conversion of the carboxylic acid to a sodium carboxylate, most notably the significant enhancement in aqueous solubility. We will explore how these molecular-level distinctions translate into tangible differences in dissolution rates, formulation strategies, and ultimately, clinical performance, including the onset of action. This whitepaper serves as a comprehensive resource for scientists and researchers, offering both foundational principles and practical insights into the implications of salt formation for a BCS Class II compound like Diclofenac.
Introduction: Clarification of Chemical Entities and CAS Numbers
A crucial first step in any technical discussion is the precise identification of the chemical entities. The query prompting this guide referenced CAS number 5943-90-8 and a proposed sodium salt with CAS number 5712-49-2. It is imperative to clarify that CAS number 5712-49-2 is assigned to Sodium 4-methylpiperazine-1-carbodithioate and is not the sodium salt of the compound associated with the former CAS number.
The active pharmaceutical ingredient (API) is Diclofenac . The free acid form, chemically named 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, has been assigned CAS number 15307-86-5 .[1] Its corresponding and most commonly used salt form is Diclofenac Sodium , with the CAS number 15307-79-6 .[2][3][4] This guide will focus on the technical differences between these two correctly identified chemical forms of Diclofenac.
Molecular and Physicochemical Profile
The conversion of the free acid to its sodium salt introduces significant changes to the molecule's physical and chemical properties.
Chemical Structure and Nomenclature
Diclofenac is a phenylacetic acid derivative.[5] The free acid form contains a carboxylic acid functional group (-COOH). In the sodium salt form, this proton is replaced by a sodium ion (Na+), forming a sodium carboxylate (-COO⁻Na⁺). This seemingly minor structural change is the primary driver of the differences in their physicochemical behavior.
Figure 1: Chemical structures of Diclofenac free acid and Diclofenac Sodium.
Comparative Physicochemical Properties
The table below summarizes the key physicochemical differences between Diclofenac free acid and Diclofenac Sodium, which are critical for formulation and development decisions.
| Property | Diclofenac (Free Acid) | Diclofenac Sodium | Rationale for Difference |
| CAS Number | 15307-86-5[1] | 15307-79-6[2][3] | Unique identifiers for distinct chemical entities. |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂[1] | C₁₄H₁₀Cl₂NNaO₂[2][3] | Replacement of a hydrogen atom with a sodium atom. |
| Molecular Weight | 296.15 g/mol [1] | 318.13 g/mol [3] | Addition of the atomic mass of sodium and removal of hydrogen. |
| Aqueous Solubility | Very low (BCS Class II)[5] | Significantly higher than the free acid.[6][7] | The ionic nature of the sodium salt allows for favorable interactions with polar water molecules. |
| pKa | ~4.0 | Not applicable (salt form) | The pKa is a property of the acidic proton in the free acid form. |
| Melting Point | ~156-158 °C | ~283-285 °C | The ionic bonds in the salt form a more stable crystal lattice, requiring more energy to break. |
The Impact of Salt Formation on Pharmaceutical Development
Salt formation is a widely employed and effective strategy to enhance the solubility and dissolution rate of poorly water-soluble acidic or basic drugs.[6][7] For a weakly acidic drug like Diclofenac, reaction with a strong base such as sodium hydroxide converts it to its more soluble salt form.[7][8]
The Principle of Salt Formation for Weakly Acidic Drugs
The conversion of a poorly soluble weak acid to a salt dramatically improves its solubility by creating an ionic species. This process is governed by the interplay of the drug's pKa, the pH of the dissolution medium, and the solubility of both the free acid and the salt form.
Figure 2: Workflow illustrating the rationale for creating a sodium salt of a weakly acidic API.
Solubility and Dissolution Rate: The Core Difference
The most significant advantage of Diclofenac Sodium over the free acid is its enhanced aqueous solubility.[6][7] Studies have consistently shown that sodium salts of weak acids dissolve much more rapidly than their corresponding free acid forms.[6] This is because the dissolution of the salt does not require the initial step of ionization that the free acid must undergo. This rapid dissolution is critical for oral dosage forms, as the drug must dissolve in the gastrointestinal fluids before it can be absorbed.
A standard USP paddle apparatus (USP Apparatus 2) can be used to quantify the difference in dissolution rates.
-
Preparation of Media: Prepare a dissolution medium of phosphate buffer at pH 7.2 to simulate intestinal fluid.
-
Apparatus Setup: Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction: Introduce an accurately weighed amount of Diclofenac free acid or Diclofenac Sodium into separate dissolution vessels.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw aliquots of the dissolution medium.
-
Analysis: Analyze the samples using a validated HPLC-UV method at a wavelength of approximately 285 nm to determine the concentration of dissolved Diclofenac.[2]
-
Data Interpretation: Plot the percentage of drug dissolved against time. A significantly steeper slope for Diclofenac Sodium will be observed, demonstrating its faster dissolution rate.
Stability and Hygroscopicity
While the sodium salt offers solubility advantages, it may also introduce challenges related to stability and hygroscopicity. Salt forms can be more susceptible to moisture uptake, which can affect the physical and chemical stability of the drug product.[6] Diclofenac Sodium suspensions have shown good stability, retaining over 99% of their initial concentration for up to 93 days.[9] However, the potential for salt disproportionation (conversion back to the less soluble free acid form) in the presence of certain excipients or under specific storage conditions must be evaluated during pre-formulation studies.[6]
Biopharmaceutical Considerations
The differences in physicochemical properties directly impact the biopharmaceutical performance of the drug.
Absorption and Bioavailability
Diclofenac is a BCS Class II drug, meaning it has high permeability but low solubility.[5] For such drugs, the rate-limiting step for absorption is often the dissolution rate. Therefore, the faster dissolution of Diclofenac Sodium can lead to more rapid absorption compared to the free acid. While the overall extent of absorption (bioavailability) may be comparable between different salt forms or the free acid, the rate of absorption can differ significantly.[10][11]
Onset of Action
The faster absorption of the more soluble salt form can translate to a quicker onset of therapeutic action. This is a key clinical differentiator. For instance, Diclofenac Potassium, another highly soluble salt, is known for its rapid onset of action and is often preferred for treating acute pain.[12] Similarly, the rapid absorption of Diclofenac Sodium makes it suitable for conditions where quick pain relief is desired.[12]
Formulation and Therapeutic Implications
The choice between the free acid and the sodium salt dictates the formulation strategies and the intended therapeutic use.
Formulation Strategies
-
Diclofenac Sodium: Due to its high solubility and rapid dissolution, Diclofenac Sodium is ideal for immediate-release oral dosage forms (tablets, capsules) and injectable formulations where high water solubility is a prerequisite.[2][13] It is also used in topical gels and suppositories.[14][15]
-
Diclofenac (Free Acid): The lower solubility of the free acid makes it a candidate for controlled-release or sustained-release formulations.[16] By controlling the release of the less soluble form, a more prolonged therapeutic effect can be achieved. However, enhancing its solubility through techniques like solid dispersion is also an area of research.[5]
Clinical Relevance of Different Formulations
The availability of both a rapidly absorbed salt and a more slowly dissolving free acid allows for the development of a range of products tailored to different clinical needs. Immediate-release Diclofenac Sodium or Potassium formulations are indicated for acute pain management, while sustained-release formulations are used for chronic conditions like osteoarthritis to provide prolonged relief and improve patient compliance.[12][17]
Conclusion
The distinction between Diclofenac free acid (CAS 15307-86-5) and Diclofenac Sodium (CAS 15307-79-6) is a classic example of how salt formation is a critical tool in pharmaceutical sciences. The conversion to the sodium salt fundamentally alters the drug's physicochemical properties, most notably leading to a marked increase in aqueous solubility and dissolution rate. This enhancement directly influences the drug's biopharmaceutical performance, often resulting in faster absorption and a more rapid onset of action. For drug development professionals, understanding these core differences is essential for selecting the appropriate form of the API to match the desired therapeutic profile and for designing robust and effective dosage forms. While the sodium salt provides significant advantages for immediate-release and parenteral formulations, the free acid remains relevant for developing controlled-release systems.
References
-
Fini, A., Fazio, G., & Feroci, G. (2007). Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms. Journal of medicinal chemistry, 50(5), 979–983. [Link]
-
Nelson, K. G. (1959). Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. Journal of Pharmaceutical Sciences, 48(8), 479-482. [Link]
- Sánchez-Moyano, E., et al. (2009). Comparative Bioavailability of Two Different Diclofenac Formulations in Healthy Volunteers. Arzneimittelforschung, 59(11), 589-593.
-
Wikipedia. (n.d.). Diclofenac. Retrieved from [Link]
-
Fini, A., Fazio, G., & Feroci, G. (2007). Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of diclofenac free acid and diclofenac sodium. Retrieved from [Link]
-
Quora. (2024). Is Diclofenac sodium tablet acid or base? Retrieved from [Link]
- Gan, E. K., et al. (2004). Comparative Bioavailability Study of a Generic Sustained Release Diclofenac Sodium Tablet. Medical Journal of Malaysia, 59(3), 352-357.
-
Academia.edu. (n.d.). Stability Studies on Diclofenac Sodium Cream. Retrieved from [Link]
- Benvenuti, C., et al. (1989). Comparative bioavailability of diclofenac hydroxyethylpyrrolidine vs diclofenac sodium in man. Arzneimittel-Forschung, 39(7), 830-833.
- Johnson, C. E., et al. (2003). Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles. The Canadian Journal of Hospital Pharmacy, 56(1), 23–27.
-
ResearchGate. (n.d.). STABILITY STUDIES ON DICLOFENAC SODIUM CREAM. Retrieved from [Link]
- Serajuddin, A. T. (2018).
-
University of the Punjab. (n.d.). DEVELOPMENT OF DICLOFENAC SUSPENSION AND ITS STABILITY STUDY AT DIFFERENT TEMPERATURES. Retrieved from [Link]
-
ResearchGate. (n.d.). Systemic Bioavailability of Topical Diclofenac Sodium Gel 1% Versus Oral Diclofenac Sodium in Healthy Volunteers. Retrieved from [Link]
- Ahmed, M., et al. (2000). Preparation and Stability Study of Diclofenac Sodium Suppositories. Pakistan Journal of Biological Sciences, 3(10), 1755-1757.
-
Veeprho. (n.d.). Sodium 2,2-dichloro-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid N-[(2E)-10-(4-chlorophenyl).... Retrieved from [Link]
-
NIST. (n.d.). sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate. Retrieved from [Link]
-
American Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
Reddit. (2018). What is the difference? The carrier? Retrieved from [Link]
-
PubChem. (n.d.). Sodium [2-(2,6-dichloroanilino)phenyl] acetate. Retrieved from [Link]
-
Scilit. (n.d.). Metal complexes of the anti-inflammatory drug sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate (diclofenac sodium).... Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. Retrieved from [Link]
-
Drugs.com. (2026). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Chloro-2-butanone. Retrieved from [Link]
-
The Pharmaceutical Journal. (2021). Diclofenac salts: potassium or sodium? Retrieved from [Link]
-
Advent Chembio. (n.d.). [2-[(2,6-Dichlorophenyl) amino]phenyl] acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of [2H8]-3-Chloro-1-(Chloromethyl)-4-methylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Retrieved from [Link]
-
EPA. (n.d.). 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-butanone (CAS 6322-49-2). Retrieved from [Link]28-680-6/4-Chloro-2-butanone)
Sources
- 1. [2-[(2,6-Dichlorophenyl) amino]phenyl] acetic acid | Advent [adventchembio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate [webbook.nist.gov]
- 4. 15307-79-6 Cas No. | Sodium 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate | Matrix Scientific [matrixscientific.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Comparative bioavailability of diclofenac hydroxyethylpyrrolidine vs diclofenac sodium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. pu.edu.pk [pu.edu.pk]
- 17. e-mjm.org [e-mjm.org]
